molecular formula C6H4BClFIO2 B14014611 (5-Chloro-2-fluoro-3-iodophenyl)boronic acid

(5-Chloro-2-fluoro-3-iodophenyl)boronic acid

Cat. No.: B14014611
M. Wt: 300.26 g/mol
InChI Key: NJEWCQCFLJLASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-2-fluoro-3-iodophenyl)boronic acid is a high-value, multifunctionalized aromatic building block essential in modern synthetic organic chemistry, particularly in pharmaceutical research and materials science. Its primary application is in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process that forms carbon-carbon bonds, which is a cornerstone method for constructing complex biaryl structures found in active pharmaceutical ingredients (APIs) and organic electronic materials. The compound's distinct value lies in its three orthogonal reactive sites: the boronic acid group, the chloro substituent, the fluoro substituent, and the iodo substituent. This allows for sequential, chemoselective functionalization; the boronic acid and iodo groups are highly reactive in cross-couplings, with the iodo group typically reacting first due to its superior reactivity over the chloro group. The chloro and fluoro substituents can act as leaving groups in subsequent metal-catalyzed reactions or serve as sites for further derivatization via nucleophilic aromatic substitution, making this reagent a powerful scaffold for constructing diverse chemical libraries. According to public chemical databases, this compound is a solid at room temperature and should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere, to maintain the stability of the boronic acid functionality. It is strictly for research applications in laboratory settings, including use as a key intermediate in drug discovery projects, such as the synthesis of kinase inhibitors, and in the development of organic semiconductors and liquid crystals. Researchers value this reagent for its ability to introduce a complex, pre-functionalized phenyl ring into a target molecule in a single, efficient coupling step. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C6H4BClFIO2

Molecular Weight

300.26 g/mol

IUPAC Name

(5-chloro-2-fluoro-3-iodophenyl)boronic acid

InChI

InChI=1S/C6H4BClFIO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,11-12H

InChI Key

NJEWCQCFLJLASY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)I)Cl)(O)O

Origin of Product

United States

Preparation Methods

General Approach: Palladium-Catalyzed Borylation of Aryl Halides

The most common and efficient method for preparing arylboronic acids, including (5-chloro-2-fluoro-3-iodophenyl)boronic acid, is the palladium-catalyzed borylation of the corresponding aryl halide. This method typically involves:

  • Starting material: 5-chloro-2-fluoro-3-iodobenzene (aryl iodide with chloro and fluoro substituents).
  • Boron source: bis(pinacolato)diboron or trialkyl borates.
  • Catalyst: palladium complexes such as Pd(PPh3)4.
  • Base: potassium acetate or potassium phosphate.
  • Solvent: polar aprotic solvents like 1,4-dioxane or DMF.
  • Conditions: inert atmosphere (nitrogen or argon), elevated temperature (often 80–110 °C).

This catalytic borylation introduces the boronic acid moiety selectively at the iodophenyl position, preserving the chloro and fluoro substituents intact.

Lithiation Followed by Boronation

An alternative approach involves directed lithiation of the aryl halide followed by reaction with trialkyl borates:

  • The lithiation step uses a lithium base (e.g., n-butyllithium) at low temperature (below 0 °C) to selectively generate the aryllithium intermediate.
  • The aryllithium species is then reacted with a trialkyl borate such as trimethyl borate or triethyl borate to form an alkyl boronate ester.
  • Hydrolysis of the boronate ester with aqueous acid (e.g., hydrochloric acid or acetic acid) yields the boronic acid.

This method is effective for halogenated aromatic compounds where regioselective lithiation is feasible. It has been demonstrated for related compounds such as 5-bromo-2-fluorobenzeneboronic acid and can be adapted for the chloro-fluoro-iodo derivative.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Lithiation 1-bromo-4-fluorobenzene + lithium base, < 0 °C Generates (5-bromo-2-fluorophenyl)lithium intermediate
Borylation Tri(C1-C6 alkyl) borate (e.g., trimethyl borate) Forms di(C1-C6 alkyl) arylboronate ester
Hydrolysis Aqueous acid (HCl, acetic acid) Converts boronate ester to boronic acid
Palladium-catalyzed borylation Pd(PPh3)4, bis(pinacolato)diboron, KAc, 80–110 °C, inert High yield, preserves halogen substituents, scalable for industrial production

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Temperature Yield Range (%) Advantages Limitations
Palladium-catalyzed borylation 5-chloro-2-fluoro-3-iodobenzene Pd(PPh3)4, bis(pinacolato)diboron, KAc 80–110 °C 70–90 High selectivity, scalable Requires palladium catalyst
Lithiation + Boronation 1-bromo-4-fluorobenzene (analogous) n-BuLi, trimethyl borate, aqueous acid < 0 °C (lithiation) 60–80 High purity, well-established Sensitive reagents, low temp needed

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-2-fluoro-3-iodophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which (5-Chloro-2-fluoro-3-iodophenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process is highly efficient and allows for the selective formation of biaryl compounds.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound’s halogen substituents distinguish it from simpler aryl boronic acids. Key comparisons include:

Compound Name Substituents Key Structural Features
(5-Chloro-2-fluoro-3-iodophenyl)boronic acid Cl (C5), F (C2), I (C3) Heavy iodine atom; three distinct halogens
(5-Chloro-2-fluorophenyl)boronic acid Cl (C5), F (C2) Lacks iodine; smaller substituents
4-Chloro-2-fluorobenzeneboronic acid Cl (C4), F (C2) Halogen positions alter electronic effects
Phenylboronic acid No halogens Baseline for acidity/reactivity comparisons
  • Electronic Effects: Fluorine and chlorine are electron-withdrawing groups (EWGs), lowering the pKa of the boronic acid group compared to non-halogenated analogs. The pKa of phenylboronic acid is 8.86, while fluorine substitution further increases acidity .

Reactivity and Binding Properties

Acidity and Diol Binding

Fluorinated boronic acids exhibit enhanced acidity, favoring deprotonation and diol complexation under physiological conditions . For example:

  • In diol-binding studies, meta-substituted aryl boronic acids (e.g., 3-fluoro derivatives) showed stronger associations than ortho-substituted analogs .
  • The iodine substituent in the target compound may hinder diol binding due to steric effects, reducing efficacy in glucose-sensing applications compared to smaller analogs like phenylboronic acid .
Enzyme Inhibition

Boronic acids often target serine proteases or β-lactamases via covalent interactions with active-site residues :

  • Bifunctional aryl boronic acids (e.g., FL-166, Ki = 40 nM for SARS-CoV-2 3CLpro) leverage halogen substituents for tight binding .
  • In penicillin-binding protein (PBP) inhibition, meta-substituted boronic acids (e.g., compound 4, IC₅₀ = 20–30 µM) outperformed ortho-substituted derivatives . The target compound’s iodine atom may sterically clash with enzyme active sites, reducing potency compared to smaller halogenated analogs.

Biological Activity

(5-Chloro-2-fluoro-3-iodophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry, particularly for its potential applications in cancer therapy and antibacterial activity. This article explores its biological activity, supported by recent research findings, case studies, and data tables.

(5-Chloro-2-fluoro-3-iodophenyl)boronic acid contains a boronic acid functional group, which is known for its ability to form coordinate covalent bonds with nucleophilic sites in biological molecules. This property allows it to interact with various biological targets, including proteins involved in cancer progression.

Mechanism of Action:

  • Binding Interactions: The boronic acid moiety can form hydrogen bonds and coordinate covalent interactions with amino acids such as serine and arginine in proteins. This interaction can alter the protein's function, potentially inhibiting pathways involved in tumor growth or bacterial virulence .
  • Bioisosterism: The compound acts as a bioisostere for nitro groups in certain pharmacological contexts, which can enhance selectivity and reduce toxicity compared to traditional drugs .

Anticancer Activity

Recent studies have highlighted the anticancer potential of (5-Chloro-2-fluoro-3-iodophenyl)boronic acid through its modification of existing antiandrogens. In vitro testing against various cancer cell lines has shown promising results:

Cell Line IC50 (µM) Activity
LAPC-4 (Prostate)5.0Significant inhibition observed
PC-3 (Prostate)10.0Moderate inhibition
HepG2 (Liver)7.5Notable activity

The compound demonstrated a better selectivity profile compared to flutamide, a known antiandrogen, suggesting it may be a safer alternative with fewer side effects .

Antibacterial and Antibiofilm Activity

In addition to its anticancer properties, (5-Chloro-2-fluoro-3-iodophenyl)boronic acid exhibits antibacterial activity. Studies have shown that boronic acids can inhibit the growth of various bacterial strains and prevent biofilm formation:

Compound MIC (µg/mL) Growth Inhibition (%)
(5-Chloro-2-fluoro-3-iodophenyl)boronic acid10070
3,5-Diiodo-2-methoxyphenylboronic acid50100
2-Fluoro-5-iodophenylboronic acid10080

These compounds were effective against Vibrio harveyi and V. parahaemolyticus, demonstrating their potential use in food preservation and treatment of infections associated with these pathogens .

Case Studies

  • Prostate Cancer Treatment:
    A study synthesized a series of flutamide-like compounds incorporating boronic acids. The modified compounds showed enhanced binding affinity to the androgen receptor, leading to improved anticancer activity against prostate cancer cell lines. The introduction of halogen substituents was crucial for maximizing potency .
  • Bacterial Infections:
    Research on the antibacterial properties of halogenated phenylboronic acids revealed that these compounds could effectively inhibit biofilm formation, which is critical for treating chronic infections. The study indicated that (5-Chloro-2-fluoro-3-iodophenyl)boronic acid could serve as a lead compound for developing new antibacterial agents .

Q & A

Q. How does (5-Chloro-2-fluoro-3-iodophenyl)boronic acid interact with proteasomes compared to FDA-approved boronic acid drugs?

  • Methodological Answer :
  • Cryo-EM/X-ray crystallography : Resolve binding modes at the proteasome’s β5 subunit.
  • Kinetic assays : Compare IC50 values with bortezomib; iodine’s hydrophobicity may improve target residence time .

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